Paquinimod - 248282-01-1

Paquinimod

Catalog Number: EVT-278775
CAS Number: 248282-01-1
Molecular Formula: C21H22N2O3
Molecular Weight: 350.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paquinimod is an orally available, small molecule drug belonging to the quinoline-3-carboxamide derivatives, a class of structurally related compounds with immunomodulatory properties []. It plays a significant role in scientific research, particularly in the investigation of inflammatory diseases and cancer []. Paquinimod targets the S100A9 protein, disrupting its binding to pro-inflammatory receptors, the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) [, , ].

Synthesis Analysis

An efficient and scalable synthesis of a key intermediate in Paquinimod synthesis, 2-amino-6-ethylbenzoic acid, has been developed through a one-step catalytic hydrogenation []. The triethylammonium salt of 2-acetyl-6-nitrobenzoic acid serves as the starting material, and 2-amino-6-ethylbenzoic acid is obtained when water is used as the solvent [].

Mechanism of Action

Paquinimod primarily exerts its effects by binding to the S100A9 protein [, , , ], inhibiting its interaction with the pro-inflammatory receptors RAGE and TLR4 [, , ]. S100A9, often found complexed with S100A8 (forming Calprotectin), acts as a damage-associated molecular pattern (DAMP) molecule [, , , , ]. By disrupting S100A9's binding to these receptors, Paquinimod disrupts downstream inflammatory signaling cascades [, , , ], reducing inflammatory responses [, , , , , , , , , , , , , , , , ]. Paquinimod's influence on myeloid cell accumulation at inflammation sites [, ] contributes to its therapeutic effect in various disease models [].

Autoimmune and Inflammatory Diseases:

  • Systemic Lupus Erythematosus (SLE): Paquinimod has demonstrated efficacy in murine lupus models, comparable to established SLE treatments like prednisolone and mycophenolate mofetil []. Paquinimod effectively inhibited disease, improved disease manifestations, impacted serological markers, and exhibited a steroid-sparing effect in these models []. Clinical trials have been conducted to evaluate its safety and tolerability in SLE patients, with doses up to 3.0 mg/day being well-tolerated [].
  • Systemic Sclerosis (SSc): Paquinimod has shown beneficial effects in experimental models of SSc []. Clinical trials in SSc patients revealed that Paquinimod was well-tolerated, with effects observed on biomarkers relevant to the disease, including a reduction in myofibroblasts in the skin and downregulation of several profibrotic genes [, ].
  • Osteoarthritis (OA): Paquinimod reduces synovial activation, osteophyte formation, and cartilage damage in experimental OA models with high synovial activation, such as collagenase-induced OA [, , , ]. It also ameliorates pathological effects of S100A9 in OA synovium ex vivo []. Notably, its effect is marginal in models with low synovial activation [].
  • Psoriasis: Topical administration of Paquinimod ointment significantly reduced psoriasis area and severity index, spleen index, skin thickness, and levels of TNF-α, IL-23, and IL-17 in a mouse model of imiquimod-induced psoriasis-like inflammation [, ].
  • Type 1 Diabetes (T1D): Paquinimod treatment can significantly inhibit the progression of insulitis to T1D in the non-obese diabetic (NOD) mouse model []. It reduces the incidence and delays the onset of the disease in a dose-dependent manner []. The effect may be related to a reduction in splenic macrophages and inflammatory monocytes [].
  • Idiopathic Pulmonary Fibrosis (IPF): Paquinimod ameliorates fibrotic pathological changes and reduces hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis []. It also reduces the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid and suppresses endothelial-mesenchymal transition in vivo []. Additionally, high levels of S100A9 in serum and BALF are associated with poor prognoses in patients with IPF, indicating S100A9 as a potential therapeutic target [].
  • Achilles Tendinopathy (AT): In rat models, Paquinimod reduced the expression of S100A9 protein, MMP-3, and inflammatory factors in Achilles tendon tissues []. It also prevented AT-like morphological changes, collagen fiber remodeling, and tendon cell apoptosis [].
  • Neutrophilic Asthma: Paquinimod effectively inhibits neutrophilic inflammation and remodeling in a murine model of neutrophilic asthma induced by ovalbumin with complete Freund’s adjuvant [, ]. It dose-dependently restores enhanced airway resistance, reduces the number of neutrophils and macrophages in bronchoalveolar lavage fluids, and decreases goblet cell counts []. Concomitantly, it attenuates the levels of activated caspase-1, IL-1β, IL-17, TNF-α, and IFN-γ [].
  • Recurrent Experimental Autoimmune Uveitis (EAU): Administration of Paquinimod significantly protects Lewis rats from recurrent EAU, induced by interphotoreceptor retinoid-binding protein (IRBP) R16-peptide-specific T cells []. Treated rats had fewer R16-specific Th1 and Th17 cells but increased numbers of regulatory T cells [].
  • Meningitis: Paquinimod reduces inflammation and disease severity significantly in a mouse model of pneumococcal meningitis []. This effect is comparable to that achieved after genetic depletion of myeloid-related protein 14 (MRP14) [].

Cancer:

  • Mouse Mammary Carcinoma: Tasquinimod, another quinoline-3-carboxamide derivative, reduces the recruitment of inflammatory monocytes to tumors in a mouse mammary carcinoma model []. The anti-tumor effect of tasquinimod is mainly observed during the first few days of tumor growth and is comparable to the effect seen when monocytes are depleted using an anti-Gr1 antibody []. Long-term tasquinimod treatment also reduces tumor-induced myeloid cell expansion in the spleen and normalizes changes in the composition of myeloerythroid progenitors [].
Applications
  • Vascular Calcification in Chronic Kidney Disease (CKD): Paquinimod can prevent the development of vascular calcification in vitro and in vivo []. In mouse models of chronic renal failure and aged apolipoprotein E-deficient mice, Paquinimod prevented vascular calcification [, ]. Increased circulating Calprotectin (S100A8/A9 complex) is strongly and independently associated with calcification, cardiovascular outcome, and mortality in CKD patients [], suggesting Paquinimod as a promising strategy to prevent vascular calcification in these patients [].
  • Sepsis-Induced Acute Liver Injury: Paquinimod protects against sepsis-induced mortality, liver injury, and mitochondrial dysfunction in mice []. S100A9 plays a pro-inflammatory role in sepsis-mediated acute liver injury by regulating AKT-AMPK-dependent mitochondrial energy metabolism [].
  • Septic Acute Kidney Injury (AKI): Paquinimod improves renal dysfunction and pathological alterations in a mouse model of septic AKI induced by cecal ligation and puncture []. These beneficial effects are associated with inhibition of renal tubular epithelial cell apoptosis, inflammation, superoxide production, and mitochondrial dynamic imbalance [].

Relevance: 4-Cl-KYN, although not structurally identical, shares a chemical resemblance with kynurenines, and quinoline-3-carboxamide derivatives like paquinimod are also structurally similar to kynurenines []. The shared structural features and overlapping research interests between 4-Cl-KYN and paquinimod highlight their relevance in the broader context of neuro- and immunomodulatory therapies.

Laquinimod

Compound Description: Laquinimod is a quinoline-3-carboxamide derivative, similar to paquinimod, with immunomodulatory properties []. It has shown promising results in clinical trials for treating autoimmune diseases, particularly multiple sclerosis [].

Relevance: Laquinimod belongs to the same family of compounds as paquinimod, the quinoline-3-carboxamides, indicating a close structural relationship []. Both compounds exhibit immunomodulatory effects and have been explored for their therapeutic potential in treating autoimmune and inflammatory diseases.

Tasquinimod

Compound Description: Tasquinimod is another member of the quinoline-3-carboxamide family []. Unlike laquinimod and paquinimod, which are primarily studied for autoimmune diseases, tasquinimod is primarily recognized for its anticancer properties [].

Relevance: Tasquinimod's classification as a quinoline-3-carboxamide, like paquinimod, highlights the structural similarities within this family of compounds []. Despite their distinct primary therapeutic targets, the shared structural features suggest potential overlapping mechanisms of action and biological activities.

ABR-238901

Compound Description: ABR-238901 is an N-(heteroaryl)-sulfonamide derivative that inhibits S100A9 interactions []. It has demonstrated potent anti-tumor effects in a murine multiple myeloma model, surpassing the efficacy of paquinimod in reducing tumor cell percentages within the bone marrow [].

Relevance: ABR-238901 directly targets S100A9 interactions, similar to paquinimod, highlighting their shared mechanism of action []. Although structurally distinct, both compounds aim to modulate S100A9 activity, indicating their relevance in developing therapies for diseases where S100A9 plays a significant role, such as multiple myeloma.

S100A8

Compound Description: S100A8, often complexed with S100A9 as calprotectin, is a damage-associated molecular pattern (DAMP) protein involved in inflammatory processes []. It contributes to inflammation in various diseases, including atherosclerosis and sepsis.

Relevance: S100A8, particularly when complexed with S100A9, is a direct binding target of paquinimod [, ]. Paquinimod exerts its therapeutic effects by disrupting the interaction of S100A9 with its receptors, TLR4 and RAGE, thereby inhibiting the downstream pro-inflammatory signaling cascade initiated by S100A8/A9.

Properties

CAS Number

248282-01-1

Product Name

Paquinimod

IUPAC Name

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

Molecular Formula

C21H22N2O3

Molecular Weight

350.42

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3

InChI Key

DIKSYHCCYVYKRO-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C

Solubility

Soluble in DMSO, not in water

Synonyms

ABR‑215757; ABR 215757; ABR215757; Paquinimod.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.